molecular formula C12H18ClFOSi B8032082 Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane

Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane

Cat. No.: B8032082
M. Wt: 260.81 g/mol
InChI Key: YYQDXLZJEJMTIN-UHFFFAOYSA-N
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Description

Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClFOSi. It is characterized by the presence of a tert-butyl group, a chloro-fluorophenoxy moiety, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane typically involves the reaction of 2-chloro-3-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-chloro-3-fluorophenol+tert-butylchlorodimethylsilaneEt3NThis compound+HCl\text{2-chloro-3-fluorophenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 2-chloro-3-fluorophenol+tert-butylchlorodimethylsilaneEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The phenoxy moiety can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of tert-butyl(dimethylsiloxy)phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of dehalogenated or reduced phenoxy derivatives.

Scientific Research Applications

Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the modification of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane exerts its effects involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The chloro and fluoro substituents on the phenoxy moiety can participate in electronic interactions, affecting the compound’s overall reactivity and stability. The dimethylsilane group can act as a protecting group or a functional group in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane
  • Tert-butyl(2-bromo-3-fluorophenoxy)dimethylsilane
  • Tert-butyl(2-chloro-4-fluorophenoxy)dimethylsilane

Uniqueness

Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy ring. This positioning can significantly influence the compound’s reactivity and its interactions with other molecules. The combination of these substituents with the tert-butyl and dimethylsilane groups provides a distinctive set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

tert-butyl-(2-chloro-3-fluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQDXLZJEJMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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